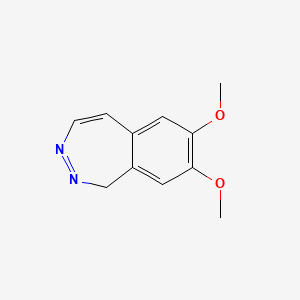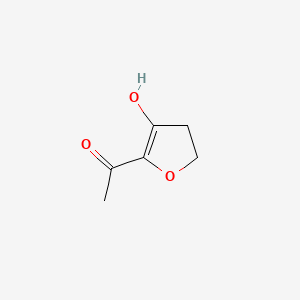![molecular formula C10H16BF3N2O3 B13832239 (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid](/img/structure/B13832239.png)
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a borinic acid group attached to a pyrazole ring, which is further substituted with a trifluoromethyl group. The presence of both hydroxyl and ether functionalities in the molecule adds to its chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid typically involves multiple steps, starting with the preparation of the pyrazole ring
The borinic acid moiety can be introduced through a reaction involving a boronic acid derivative and the pyrazole intermediate. The final step involves the formation of the ether linkage by reacting the borinic acid intermediate with 3-hydroxy-2,3-dimethylbutan-2-ol under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
化学反应分析
Types of Reactions
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of a ketone would regenerate the hydroxyl group.
科学研究应用
Chemistry
In chemistry, (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. The trifluoromethyl group is known to enhance the binding affinity of molecules to certain enzymes, making this compound useful in enzyme inhibition studies.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its borinic acid moiety can participate in various polymerization reactions, leading to the formation of novel polymers with enhanced stability and functionality.
作用机制
The mechanism of action of (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the binding affinity of the compound to these targets, while the borinic acid moiety can participate in hydrogen bonding and other interactions that stabilize the binding complex. The overall effect of these interactions is the modulation of the activity of the target molecule, leading to the desired biological or chemical outcome.
相似化合物的比较
Similar Compounds
- (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(methyl)-1H-pyrazol-4-yl]borinic acid
- (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(chloromethyl)-1H-pyrazol-4-yl]borinic acid
- (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(fluoromethyl)-1H-pyrazol-4-yl]borinic acid
Uniqueness
The uniqueness of (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid lies in the presence of the trifluoromethyl group, which significantly enhances its binding affinity and stability compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H16BF3N2O3 |
|---|---|
分子量 |
280.05 g/mol |
IUPAC 名称 |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid |
InChI |
InChI=1S/C10H16BF3N2O3/c1-8(2,17)9(3,4)19-11(18)6-5-15-16-7(6)10(12,13)14/h5,17-18H,1-4H3,(H,15,16) |
InChI 键 |
DFWJHYQGCFUERM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(NN=C1)C(F)(F)F)(O)OC(C)(C)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]propanoate](/img/structure/B13832157.png)





![3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)

![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)
![[(1R,3Z,5R,7S,9R,10Z,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate](/img/structure/B13832208.png)
![2-[(4S)-4-(2-Methyl-2-propanyl)-4,5-dihydro-1,3-oxazol-2-yl]-6-phenylpyridine](/img/structure/B13832227.png)



